SEC inhibitor KL-1
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Overview
Description
KL-1 is a peptidomimetic lead compound known for its potent and selective inhibition of the super elongation complex (SEC). It disrupts the interaction between the SEC scaffolding protein AFF4 and the positive transcription elongation factor b (P-TEFb), resulting in impaired release of RNA polymerase II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation .
Mechanism of Action
- Role : The SEC is crucial for transcriptional elongation by RNA polymerase II (Pol II). It facilitates the release of Pol II from promoter-proximal pause sites, allowing efficient transcription elongation .
- Consequence : This disruption impairs the release of Pol II from its paused state near the transcription start site, leading to a reduced average rate of transcription elongation .
- Downstream Effects : Reduced transcription elongation affects gene expression, potentially influencing cellular processes .
- Impact on Bioavailability : KL-1’s pharmacokinetics influence its bioavailability, affecting its efficacy .
- Cellular Effects : Reduced transcription elongation may impact cell growth, differentiation, and response to stimuli .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
SEC inhibitor KL-1 plays a significant role in biochemical reactions. It disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb . This disruption results in impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation . This compound exhibits a dose-dependent inhibitory effect on the interaction between AFF4 and CCNT1, with a Ki value of 3.48 μM .
Cellular Effects
The effects of this compound on cells are profound. By disrupting the interaction between AFF4 and P-TEFb, it impairs the release of Pol II from promoter-proximal pause sites . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the SEC scaffolding protein AFF4 and P-TEFb . It disrupts this interaction, leading to impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation .
Preparation Methods
Synthetic Routes and Reaction Conditions: KL-1 is synthesized through a series of chemical reactions involving the formation of peptide bonds. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using standard peptide synthesis techniques, which may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis .
Industrial Production Methods: The industrial production of KL-1 involves large-scale peptide synthesis, purification, and characterization. The compound is typically produced in a controlled environment to ensure high purity and consistency. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions: KL-1 undergoes various chemical reactions, including:
Oxidation: KL-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KL-1 can undergo substitution reactions where specific functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .
Scientific Research Applications
KL-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the super elongation complex and its role in transcription elongation.
Biology: Investigated for its effects on gene expression and cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated transcription, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the super elongation complex
Comparison with Similar Compounds
SEC inhibitor 1: Another selective inhibitor of the super elongation complex.
SEC inhibitor 2: A compound with similar inhibitory effects on the super elongation complex
Uniqueness: KL-1 is unique due to its high selectivity and potency as a super elongation complex inhibitor. It exhibits a dose-dependent inhibitory effect on the interaction between AFF4 and P-TEFb, with a Ki value of 3.48 micromolar. This high selectivity and potency make KL-1 a valuable tool for studying the super elongation complex and its role in transcription elongation .
Properties
CAS No. |
900308-84-1 |
---|---|
Molecular Formula |
C18H16ClNO4 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-hydroxy-4-(3-methoxyphenyl)-2-oxobut-3-enamide |
InChI |
InChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-10,21H,1-2H3,(H,20,23) |
InChI Key |
ARTVILCEXNCVIN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC(=CC=C2)OC)\O |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KL1; KL 1; KL-1 |
Origin of Product |
United States |
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